molecular formula C20H19NO4S2 B2883264 Ethyl 2-(acetylamino)-6-formyl-7-(phenylsulfanyl)-4,5-dihydro-1-benzothiophene-3-carboxylate CAS No. 137987-69-0

Ethyl 2-(acetylamino)-6-formyl-7-(phenylsulfanyl)-4,5-dihydro-1-benzothiophene-3-carboxylate

Cat. No.: B2883264
CAS No.: 137987-69-0
M. Wt: 401.5
InChI Key: VMNXPUCTWIHZCR-UHFFFAOYSA-N
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Description

Ethyl 2-(acetylamino)-6-formyl-7-(phenylsulfanyl)-4,5-dihydro-1-benzothiophene-3-carboxylate is a benzothiophene derivative featuring a unique substitution pattern. Its structure includes:

  • Formyl group at position 6, contributing to electrophilic reactivity.
  • Phenylsulfanyl moiety at position 7, influencing lipophilicity and π-π stacking interactions.
  • Ethyl ester at position 3, modulating solubility and hydrolysis kinetics.

Properties

IUPAC Name

ethyl 2-acetamido-6-formyl-7-phenylsulfanyl-4,5-dihydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S2/c1-3-25-20(24)16-15-10-9-13(11-22)17(26-14-7-5-4-6-8-14)18(15)27-19(16)21-12(2)23/h4-8,11H,3,9-10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNXPUCTWIHZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(=C2SC3=CC=CC=C3)C=O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(acetylamino)-6-formyl-7-(phenylsulfanyl)-4,5-dihydro-1-benzothiophene-3-carboxylate typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiol and a suitable precursor such as a halogenated aromatic compound.

    Introduction of Functional Groups: The acetylamino, formyl, and phenylsulfanyl groups are introduced through a series of substitution and addition reactions. For example, the acetylamino group can be added via an acetylation reaction using acetic anhydride.

    Esterification: The carboxylate group is introduced through an esterification reaction, typically using ethanol and a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can also be reduced to an alcohol.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Conversion of the formyl group to a carboxylic acid.

    Reduction: Conversion of the formyl group to an alcohol.

    Substitution: Replacement of the phenylsulfanyl group with other functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a variety of chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications as a drug candidate. Its various functional groups could interact with biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Ethyl 2-(acetylamino)-6-formyl-7-(phenylsulfanyl)-4,5-dihydro-1-benzothiophene-3-carboxylate exerts its effects would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Substituent-Driven Functional Differences

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Spectral Data (IR/NMR/MS)
Ethyl 2-(acetylamino)-6-formyl-7-(phenylsulfanyl)-4,5-dihydro-1-benzothiophene-3-carboxylate (Target) Formyl (6), Phenylsulfanyl (7) Not Provided Inferred: Formyl C=O stretch ~1700 cm⁻¹
Ethyl 2-(acetylamino)-7-chloro-6-(2-isonicotinoylcarbohydrazonoyl)-4,5-dihydro-1-benzothiophene-3-carboxylate Chloro (7), Isonicotinoyl carbohydrazone (6) Not Provided Likely N-H stretch ~3300 cm⁻¹ (hydrazone)
N-[2-(3,4-Dimethoxyphenyl)ethyl]-di[2-(phenylsulfanyl)ethyl]amine (4a) Dimethoxyphenyl, Phenylsulfanyl chains 317.1449 (HR-MS) 1H-NMR: δ 2.6–3.1 (m, 12H), δ 3.85 (s, 6H)

Key Observations :

  • Electrophilicity : The target compound’s formyl group (vs. 4a’s methoxy or the chloro-carbohydrazone in the analog) enhances reactivity toward nucleophiles, useful in Schiff base formation .
  • Solubility : The phenylsulfanyl group in both the target and 4a increases lipophilicity compared to polar substituents like chloro or carbohydrazone.
  • Spectral Signatures : The absence of methoxy protons (δ ~3.85 in 4a) and presence of formyl protons (δ ~9–10 ppm) differentiate the target from its analogs .

Biological Activity

Ethyl 2-(acetylamino)-6-formyl-7-(phenylsulfanyl)-4,5-dihydro-1-benzothiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy. This article reviews the biological activity of this compound, highlighting its antitumor effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C20H19NO4S2
  • CAS Number : 1375610

Structural Features

The compound features a benzothiophene core with various functional groups that contribute to its biological activity. The presence of the acetylamino and phenylsulfanyl groups is particularly noteworthy for their roles in modulating biological interactions.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor properties. The following sections detail its effects on cancer cell lines and mechanisms of action.

In Vitro Studies

  • Cell Viability and Apoptosis Induction :
    • A study reported an IC50 value of approximately 23.2 µM , indicating effective inhibition of cell viability in MCF-7 breast cancer cells after 48 hours of treatment. The compound induced apoptosis with a notable reduction in cell viability by 26.86% compared to untreated controls .
    • Flow cytometry analysis revealed that the compound increased early apoptosis (AV+/PI−) by 8.73% and late apoptosis (AV+/PI+) by 18.13% , demonstrating its potential to trigger programmed cell death .
  • Cell Cycle Arrest :
    • The compound caused significant cell cycle arrest at the G2/M phase, with a 1.48-fold increase in cell population distribution compared to controls, suggesting interference with normal cell cycle progression .
  • Autophagy Assessment :
    • While the compound did not significantly induce autophagic cell death, it exhibited an inhibitory effect on autophagy, further confirming its role as an antiproliferative agent through apoptosis and necrosis .

In Vivo Studies

In vivo experiments conducted on tumor-bearing mice showed promising results:

  • After treatment with the compound, there was a 54% reduction in solid tumor mass compared to controls treated with standard chemotherapeutic agents like 5-FU . This indicates significant therapeutic potential.
  • Hematological parameters improved post-treatment, with notable increases in hemoglobin and red blood cell counts, suggesting a reduction in chemotherapy-induced myelosuppression .

Comparative Analysis of Compounds

A comparative study involving various derivatives of benzothiophene indicated that this compound was among the most active compounds tested against breast cancer cell lines, reinforcing its potential as a lead candidate for further development .

CompoundIC50 (µM)Mechanism of ActionApoptosis Induction
Compound A23.2ApoptosisYes
Compound B49.9ApoptosisModerate
Ethyl 2-(acetylamino)-6-formyl...23.2Apoptosis/NecrosisHigh

Mechanistic Insights

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Apoptotic Pathways : The activation of intrinsic apoptotic pathways appears to be a primary mode of action, as evidenced by increased caspase activity.
  • Cell Cycle Regulation : By inducing G2/M phase arrest, the compound disrupts normal cellular proliferation.
  • Hematological Recovery : Its ability to restore hematological parameters suggests a protective effect against chemotherapy-induced toxicity.

Q & A

Q. Basic Research Focus

  • Fluorescence quenching assays : Monitor binding to serum albumin (e.g., BSA) to estimate binding constants (KbK_b) .
  • Molecular docking : AutoDock Vina predicts interactions with kinase domains, prioritizing residues within 4 Å of the formyl group .
    Advanced Insight : Surface plasmon resonance (SPR) quantifies real-time binding kinetics (konk_{on}/koffk_{off}) for receptor-ligand systems .

How can researchers resolve contradictions between spectroscopic and crystallographic data?

Q. Advanced Research Focus

  • Case Study : If 13C NMR^{13}\text{C NMR} suggests a non-planar benzothiophene ring but crystallography shows planarity, consider dynamic effects in solution vs. solid-state rigidity .
  • Validation : Overlay DFT-optimized structures (B3LYP/6-31G*) with crystallographic coordinates using Mercury software .

What computational tools predict the compound’s pharmacokinetic properties?

Q. Advanced Research Focus

  • SwissADME : Estimates logP (\sim3.2) and solubility (LogS \sim-4.5), highlighting the formyl group’s role in hydrophilicity .
  • MD Simulations (GROMACS) : Assess membrane permeability via free-energy profiles in lipid bilayers .

How do substituents influence stability under physiological conditions?

Q. Basic Research Focus

  • Hydrolytic stability : The phenylsulfanyl group enhances resistance to esterase-mediated degradation vs. unsubstituted analogs .
  • pH-dependent degradation : LC-MS tracks formyl group oxidation to carboxylic acid at pH > 7.5 .

What analytical techniques validate purity and identity?

Q. Basic Research Focus

  • HPLC-DAD : Purity >98% confirmed with a C18 column (acetonitrile/water, 70:30) .
  • High-resolution MS : Match exact mass (e.g., [M+H]+^+ calc. 428.0821) to exclude halogenated impurities .

How can researchers assess multi-target interactions in complex biological systems?

Q. Advanced Research Focus

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with alkyne-tagged probes to map off-target binding .
  • Transcriptomics : RNA-seq identifies upregulated/downregulated pathways post-treatment (e.g., MAPK/ERK) .

What safety protocols are recommended for handling this compound?

Q. Basic Research Focus

  • PPE : Nitrile gloves and fume hood use are mandatory due to potential skin/eye irritation .
  • Waste disposal : Incinerate at >1000°C to prevent sulfanyl group release into the environment .

How does this compound compare structurally and functionally to its halogenated analogs?

Q. Advanced Research Focus

  • SAR Analysis : Replacement of the formyl group with bromine (as in Ethyl 2-(acetylamino)-6-bromo-7-[(chloroacetyl)oxy]-1-benzothiophene-3-carboxylate) reduces solubility but increases kinase inhibition potency (IC50_{50} from 12 nM to 8 nM) .
  • Thermodynamic solubility : Measured via shake-flask method (PBS, 25°C) shows a 40% decrease vs. chloro-substituted analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.